3-[(3-Isopropylphenoxy)methyl]piperidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Isopropylphenoxy)methyl]piperidine typically involves the reaction of 3-isopropylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as distillation, crystallization, or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
3-[(3-Isopropylphenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can yield alcohols or amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-[(3-Isopropylphenoxy)methyl]piperidine is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: In studies involving enzyme inhibition and protein interactions
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3-Isopropylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access
Receptor Modulation: Interacting with receptors to alter their signaling pathways
Comparison with Similar Compounds
3-[(3-Isopropylphenoxy)methyl]piperidine can be compared with other similar compounds, such as:
- 3-[(3-Methylphenoxy)methyl]piperidine
- 3-[(3-Ethylphenoxy)methyl]piperidine
- 3-[(3-Propylphenoxy)methyl]piperidine
Uniqueness
The isopropyl group in this compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different alkyl groups.
Properties
IUPAC Name |
3-[(3-propan-2-ylphenoxy)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(2)14-6-3-7-15(9-14)17-11-13-5-4-8-16-10-13/h3,6-7,9,12-13,16H,4-5,8,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPSALBROVIGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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